molecular formula C6H3F3S B3052723 2,3,4-Trifluorobenzenethiol CAS No. 443683-32-7

2,3,4-Trifluorobenzenethiol

Cat. No.: B3052723
CAS No.: 443683-32-7
M. Wt: 164.15 g/mol
InChI Key: NAABYLMZBUEJAS-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzenethiol is an organic compound with the molecular formula C6H3F3S. It is characterized by the presence of three fluorine atoms attached to a benzene ring at positions 2, 3, and 4, along with a thiol group (-SH) at position 1. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorobenzenethiol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3,4-trifluoronitrobenzene with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions typically include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as distillation or recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzenethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. Additionally, the electron-withdrawing fluorine atoms enhance the reactivity of the thiol group, making it a potent nucleophile in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluorobenzenethiol
  • 2,4,6-Trifluorobenzenethiol
  • 2,3,4-Trifluorobenzene-1-sulfonic acid
  • 2,3,4-Trifluorobenzene-1-amine

Uniqueness

2,3,4-Trifluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which significantly influences its electronic properties and reactivity. The combination of the electron-withdrawing fluorine atoms and the reactive thiol group makes it particularly valuable in applications requiring strong nucleophiles or specific electronic characteristics .

Properties

IUPAC Name

2,3,4-trifluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABYLMZBUEJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602793
Record name 2,3,4-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443683-32-7
Record name 2,3,4-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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